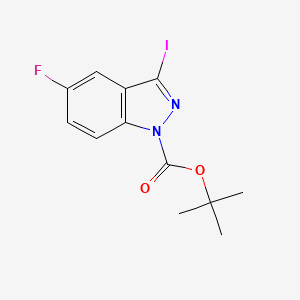

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate

Description

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative characterized by a tert-butyl carbamate group at the 1-position, a fluorine atom at the 5-position, and an iodine atom at the 3-position of the indazole ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. The iodine substituent enhances its utility in cross-coupling reactions, while the fluorine atom improves metabolic stability, a common strategy in drug design .

Structure

3D Structure

Properties

Molecular Formula |

C12H12FIN2O2 |

|---|---|

Molecular Weight |

362.14 g/mol |

IUPAC Name |

tert-butyl 5-fluoro-3-iodoindazole-1-carboxylate |

InChI |

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |

InChI Key |

SBFXIQSGGWRHDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step sequence:

Step 1: Synthesis of 3-iodo-1H-indazole core

Starting from commercially available or synthesized indazole derivatives, selective iodination at the 3-position is achieved using iodine sources under controlled conditions.Step 2: Introduction of the fluorine substituent at the 5-position

Fluorination is generally performed either before or after iodination, depending on the reactivity and stability of intermediates, using electrophilic fluorinating agents or via nucleophilic aromatic substitution if applicable.Step 3: Protection of the indazole nitrogen with tert-butyl carboxylate

The N1 position is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the tert-butyl carbamate ester.

Detailed Experimental Procedure

A representative preparation method is as follows, adapted from experimental data:

| Reagent/Condition | Quantity/Details | Purpose/Notes |

|---|---|---|

| 3-Iodo-1H-indazole (starting material) | 5.00 g (19.5 mmol) | Core substrate |

| Tetrahydrofuran (THF) | 100 mL | Solvent |

| 4-Dimethylaminopyridine (DMAP) | 0.24 g (1.9 mmol, 0.1 equiv) | Catalyst for carbamate formation |

| Di-tert-butyl dicarbonate (Boc2O) | 5.4 mL (24 mmol, 1.2 equiv) | Boc protecting agent |

| Triethylamine | 5.4 mL (39 mmol, 2.0 equiv) | Base to neutralize acid byproducts |

| Temperature | Room temperature (~20 °C) | Mild conditions to avoid side reactions |

| Reaction time | Until completion (monitored by TLC) | Typically several hours |

| Workup | Dilution with water and ethyl acetate; extraction; washing with brine; drying over MgSO4; filtration; concentration | Standard organic workup |

| Purification | Silica gel column chromatography (hexanes/ethyl acetate gradient) | To isolate pure product |

| Yield | 6.20 g (93%) | High yield indicating efficient reaction |

This procedure yields tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate as an orange solid with high purity.

Reaction Mechanism Insights

- The Boc protection step involves nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, catalyzed by DMAP, which enhances the electrophilicity of Boc2O.

- Triethylamine scavenges the acidic byproducts, driving the reaction forward.

- The mild temperature prevents dehalogenation or unwanted side reactions, preserving the iodine and fluorine substituents.

Analytical Characterization Supporting Preparation

The successful preparation is confirmed by:

| Technique | Key Data/Findings | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: tert-butyl singlet at δ ~1.4 ppm; aromatic protons between δ 7.2–8.5 ppm confirming substitution pattern | Structural confirmation and purity check |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 362.14 (M+), consistent with C12H12FIN2O2 | Molecular weight confirmation |

| Thin Layer Chromatography (TLC) | Single spot with appropriate Rf value under UV light | Reaction monitoring and purity assessment |

| Column Chromatography | Effective separation using hexanes/ethyl acetate gradient | Purification of product |

Comparative Analysis of Preparation Methods

| Aspect | Method Using DMAP and Boc2O in THF at RT | Alternative Methods (Literature) |

|---|---|---|

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Other bases or catalysts (e.g., pyridine) |

| Base | Triethylamine | DIPEA or other tertiary amines |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane, acetonitrile |

| Temperature | Room temperature (~20 °C) | Elevated temperatures (risk of side reactions) |

| Yield | High (up to 93%) | Variable, often lower without optimized conditions |

| Reaction Time | Several hours, monitored by TLC | Longer or shorter depending on conditions |

The DMAP/triethylamine/THF system at room temperature is preferred for its high yield, mild conditions, and preservation of sensitive halogen substituents.

Research Findings and Optimization Notes

- Reaction monitoring by TLC or HPLC is critical to avoid overreaction or decomposition.

- Purification by silica gel chromatography with a non-polar to moderately polar solvent gradient ensures removal of unreacted starting materials and side products.

- Storage of the final compound under inert atmosphere and low temperature is recommended to maintain stability.

- Side reactions such as dehalogenation or Boc deprotection can be minimized by avoiding strong acids or high temperatures during workup.

Summary Table of Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting Material | 3-Iodo-1H-indazole | Core scaffold with iodine substituent |

| Fluorination Position | 5-Position on indazole ring | Electron-withdrawing effect, regioselectivity |

| Protecting Group | tert-Butyl carbamate (Boc) | Protects N1 position, enhances stability |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Increases reaction rate and selectivity |

| Base | Triethylamine | Neutralizes acid, drives reaction forward |

| Solvent | Tetrahydrofuran (THF) | Good solubility, mild reaction medium |

| Temperature | Room temperature (~20 °C) | Prevents side reactions |

| Yield | Up to 93% | High efficiency |

| Purification | Silica gel chromatography (hexanes/ethyl acetate) | High purity product |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex indazole derivatives. These derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. Research indicates that indazole derivatives can inhibit specific kinases involved in cancer signaling pathways, making them promising candidates for anticancer drugs .

Biological Activities

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate has been studied for several biological activities:

- Anticancer Properties : The compound exhibits significant anticancer activity, with an IC50 value indicating potent inhibition of cancer cell proliferation.

- Antimicrobial Effects : It shows moderate antibacterial activity against pathogens such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Potential : Research suggests that it may modulate inflammatory responses, contributing to its therapeutic potential in treating inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of agrochemicals due to its stability and reactivity. Its chemical properties make it suitable for formulating pesticides and herbicides that require effective biological activity against pests while maintaining safety for crops .

Anticancer Activity Study

In a study examining the anticancer properties of various indazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism of action was linked to the inhibition of key kinases involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate are compared below with analogous indazole derivatives, focusing on substitutions, physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of Indazole Derivatives

Key Comparative Insights:

Halogen Substituents: Iodine (Target Compound): The iodine atom at the 3-position facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its role as a superior leaving group compared to bromine or chlorine . Fluorine (Target Compound): The 5-fluoro substituent enhances metabolic stability and electronegativity, reducing susceptibility to oxidative degradation—a critical feature in drug design . Chlorine/Bromine: Chloro and bromo analogs (e.g., ) are less reactive in coupling reactions but are cost-effective for early-stage synthetic exploration.

Physicochemical Properties :

- Solubility : The tert-butyl group increases lipophilicity, reducing water solubility. However, the hydroxy analog (CAS 1426425-59-3) exhibits improved solubility due to its polar -OH group .

- Molecular Weight : The iodine atom contributes significantly to the molecular weight (~348.14), making the target compound heavier than its chloro (252.70) or bromo (313.15) counterparts .

Reactivity and Stability :

- The tert-butyl carbamate group is stable under basic conditions but cleavable via acid hydrolysis (e.g., trifluoroacetic acid).

- Iodo-substituted indazoles may exhibit light sensitivity, necessitating storage in dark, inert environments, whereas fluoro and chloro analogs are more stable .

Applications :

Biological Activity

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and iodine substituents on the indazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12FINO2, with a molecular weight of approximately 293.12 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C11H12FINO2 |

| Molecular Weight | 293.12 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)C(=O)N1=C(C=C(C=N1)I)C=C(F)C |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. Indazole derivatives are known to exhibit a range of biological effects including:

- Inhibition of Kinases : Some indazole derivatives have been shown to inhibit specific kinases involved in cancer pathways, potentially leading to reduced tumor growth.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit such effects.

Biological Activity Studies

Research has explored the biological activity of indazole derivatives, including those structurally related to this compound. Notable findings include:

Anticancer Activity

A study evaluated various indazole derivatives for their anticancer properties against different cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity (IC50 values in the nanomolar range) against cancer cell lines such as HCT116 and HL60 .

Antimicrobial Properties

Another investigation into the antimicrobial activity of indazole derivatives revealed that certain compounds displayed effective inhibition against bacterial strains, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several case studies highlight the potential therapeutic applications of indazole derivatives:

- Case Study on Antitumor Activity :

- Case Study on Kinase Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.